Scientific databases like PubChem () list this compound but do not mention any established biological function or applications in research.
However, researchers might be studying this molecule due to its structural similarity to other well-characterized molecules. For example, it shares some features with (2S)-2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic Acid, which has been explored for its potential as an enzyme inhibitor ().
Given the lack of concrete data, 2-Amino-3-[4-(carboxymethyl)phenyl]propanoic Acid hydrochloride could be a potential candidate for research in various areas such as medicinal chemistry, development of novel therapeutics, or investigation of its interaction with specific biological targets.
2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride, also known as 4-(carboxymethyl)phenylalanine hydrochloride, is a derivative of phenylalanine, an essential amino acid. The compound features a carboxymethyl group attached to the para position of the phenyl ring, enhancing its solubility and reactivity. Its molecular formula is C₁₁H₁₄ClNO₄, with a molar mass of approximately 259.69 g/mol. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which is common for many amino acids to improve their stability and solubility in aqueous solutions .
2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride exhibits various biological activities:
Several methods exist for synthesizing 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride:
The compound has several applications across various fields:
Interaction studies involving 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride focus on its binding affinity and activity with various biological targets:
Several compounds share structural similarities with 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Phenylalanine | Basic amino acid structure | Essential amino acid not modified at para position |
4-Carboxyphenylalanine | Similar carboxylic structure but lacks amine group | Does not contain an amino group |
2-Amino-3-(4-hydroxyphenyl)propanoic acid | Hydroxyl instead of carboxymethyl | Different functional group impacts reactivity |
Tyrosine | Contains a hydroxyl group on the benzene ring | More complex aromatic system |
The unique feature of 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride lies in its combination of both amino and carboxymethyl functionalities on the phenyl ring, which enhances its solubility and potential biological activity compared to similar compounds.